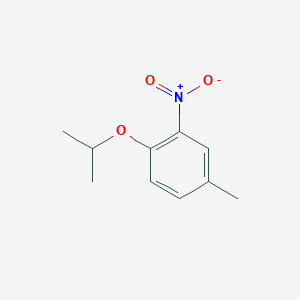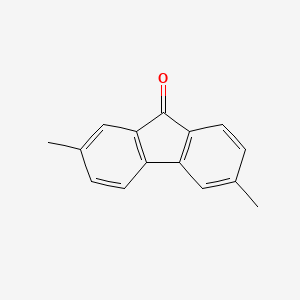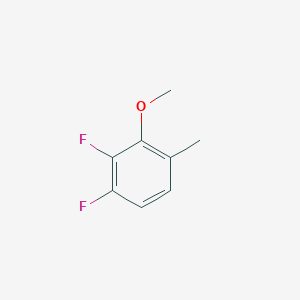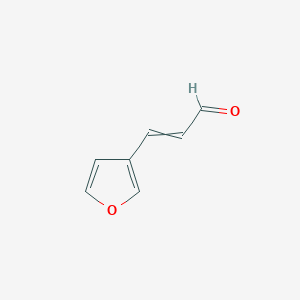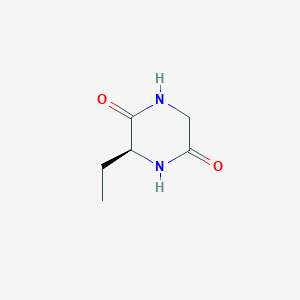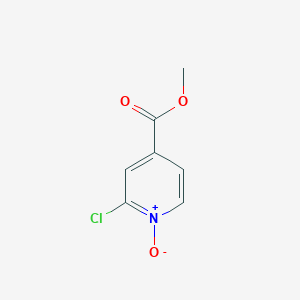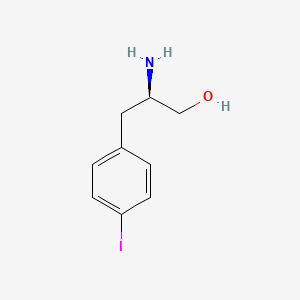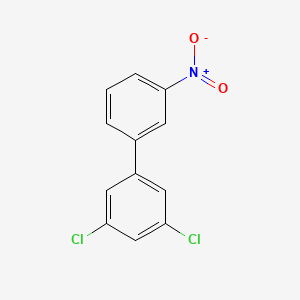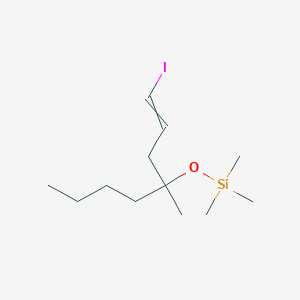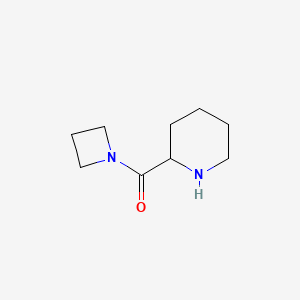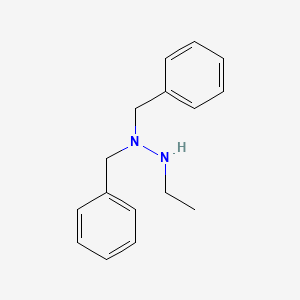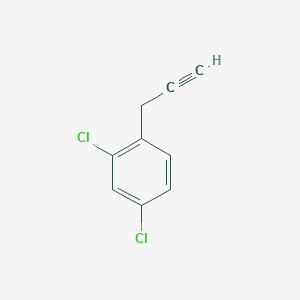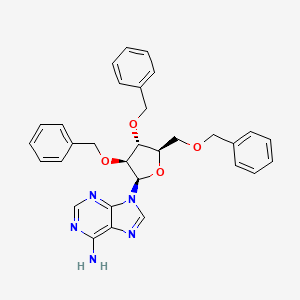
9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine
Übersicht
Beschreibung
9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine (TBAF-A) is a nucleoside analogue that has been studied extensively in scientific research due to its potential applications in the treatment of various diseases. TBAF-A has been found to have a variety of biochemical and physiological effects, which have been explored in numerous studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
A key focus of research on 9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine and its derivatives is their synthesis and potential antiviral activity. For instance, Woltermann et al. (2004) developed a novel synthesis method for related compounds, useful as intermediates in antiviral compound synthesis, including 9-(2,3-dideoxy-2-fluoro-β-D-threo-pentofuranosyl)adenine (FddA), an anti-viral compound (Woltermann, Lapin, Kunnen, Tueting, & Sánchez, 2004). Similarly, Sivets et al. (2009) synthesized derivatives such as 9-(2',3'-Dideoxy-2',3'-difluoro-β-D-arabinofuranosyl)adenine, showing potent activity against HIV-1 in human lymphocytes (Sivets, Kalinichenko, Mikhailopulo, Detorio, McBrayer, Whitaker, & Schinazi, 2009).
Chemical Synthesis and Characterization
Farquhar and Smith (1985) synthesized derivatives of 9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine, examining their resistance to degradation by various enzymes and their potential biological applications (Farquhar & Smith, 1985). Additionally, Baker et al. (1979) explored the synthesis and evaluation of 2',3'- and 3',5'-di-O-acyl derivatives as antivirals, highlighting the chemical versatility of these compounds (Baker, Haskell, Putt, & Sloan, 1979).
Biological Activity and Potential Applications
Montgomery et al. (1992) investigated the biological activity of 2'-fluoro-2-halo derivatives, demonstrating the effectiveness of these compounds in increasing the lifespan of mice with leukemia, suggesting potential therapeutic applications (Montgomery, Shortnacy-fowler, Clayton, Riordan, & Secrist, 1992). Additionally, Baker et al. (1984) synthesized 2'-O-acyl derivatives, revealing their in vitro activity against herpes type 1 viruses, further emphasizing the compound's antiviral potential (Baker, Kumar, Waites, Arnett, Shannon, Higuchi, & Lambert, 1984).
Eigenschaften
IUPAC Name |
9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O4/c32-29-26-30(34-20-33-29)36(21-35-26)31-28(39-18-24-14-8-3-9-15-24)27(38-17-23-12-6-2-7-13-23)25(40-31)19-37-16-22-10-4-1-5-11-22/h1-15,20-21,25,27-28,31H,16-19H2,(H2,32,33,34)/t25-,27-,28+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFWNCVDEVBPJK-IIHCQYLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



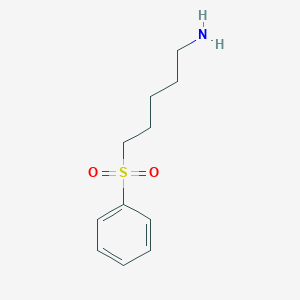
![Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]-](/img/structure/B1396569.png)
